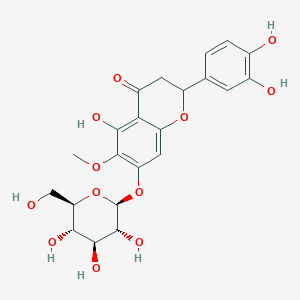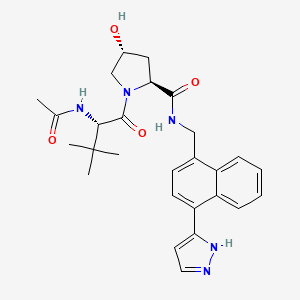
n,n'-Di(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydroxyphthalonitrile (DHPN) is a chemical compound known for its unique properties and applications in various scientific fields. It is a reversible carrier of singlet oxygen and can be used as a chemical and physical quencher of singlet oxygen
Preparation Methods
The synthesis of 1,4-dihydroxyphthalonitrile typically involves a multi-component organic reaction. One common method is the Hantzsch pyridine synthesis, which involves the reaction of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction proceeds through the formation of a dihydropyridine intermediate, which can be further oxidized to form the desired product. This method can be optimized using various catalysts and reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
1,4-Dihydroxyphthalonitrile undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to quench singlet oxygen, a reactive oxygen species. Common reagents used in these reactions include hydrogen peroxide, hypochlorous acid, and metal ions such as iron and copper . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of oxidized or reduced derivatives of the compound .
Scientific Research Applications
1,4-Dihydroxyphthalonitrile has a wide range of applications in scientific research. In chemistry, it is used as a quencher of singlet oxygen, making it valuable in studies involving reactive oxygen species . In biology, it is utilized as a fluorescent probe for measuring intracellular pH, as its fluorescence emission characteristics change with pH . Additionally, it is used in industrial processes that require the quenching of singlet oxygen .
Mechanism of Action
The mechanism by which 1,4-dihydroxyphthalonitrile exerts its effects involves its interaction with singlet oxygen. The compound acts as a reversible carrier of singlet oxygen, allowing it to quench this reactive species through chemical and physical processes . This quenching action is crucial in preventing oxidative damage in biological and chemical systems. The molecular targets and pathways involved in this mechanism include the interaction of the compound with singlet oxygen and the subsequent formation of less reactive oxygen species .
Comparison with Similar Compounds
1,4-Dihydroxyphthalonitrile can be compared with other similar compounds such as 1,4-dihydropyridine and 3,4-dihydropyran. While 1,4-dihydropyridine is known for its applications as a calcium channel blocker and its medicinal properties , 3,4-dihydropyran is used as a protecting group for alcohols in organic synthesis . The uniqueness of 1,4-dihydroxyphthalonitrile lies in its ability to act as a quencher of singlet oxygen, a property not commonly found in other similar compounds .
Conclusion
1,4-Dihydroxyphthalonitrile is a versatile compound with significant applications in various scientific fields. Its unique ability to quench singlet oxygen makes it valuable in both research and industrial settings. The synthesis, chemical reactions, and mechanism of action of this compound highlight its importance and potential for future applications.
Properties
Molecular Formula |
C22H30N2O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(2,3-dihydroxypropyl)-3-[4-[3-(2,3-dihydroxypropylamino)-3-oxopropyl]naphthalen-1-yl]propanamide |
InChI |
InChI=1S/C22H30N2O6/c25-13-17(27)11-23-21(29)9-7-15-5-6-16(20-4-2-1-3-19(15)20)8-10-22(30)24-12-18(28)14-26/h1-6,17-18,25-28H,7-14H2,(H,23,29)(H,24,30) |
InChI Key |
QCQZUTCFNHRDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCC(=O)NCC(CO)O)CCC(=O)NCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B12370073.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)









![(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide](/img/structure/B12370147.png)
